N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a structurally complex compound that integrates a beta-carboline core with a 4-fluorophenyl-substituted piperazine moiety via a 3-oxopropyl linker. Beta-carbolines are heterocyclic indole alkaloids known for modulating neurotransmitter systems (e.g., serotonin, dopamine) and exhibiting MAO inhibitory activity . The piperazine ring enhances receptor binding versatility, particularly at serotonin (5-HT) and dopamine (D2) receptors, while the 4-fluorophenyl group influences pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration .
Properties
Molecular Formula |
C25H28FN5O2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C25H28FN5O2/c26-18-5-7-19(8-6-18)29-13-15-30(16-14-29)24(32)9-11-27-25(33)31-12-10-21-20-3-1-2-4-22(20)28-23(21)17-31/h1-8,28H,9-17H2,(H,27,33) |
InChI Key |
LSQXGWMPQARHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The reaction between 4-fluoroaniline and ethylene glycol in the presence of a catalyst forms the 4-(4-fluorophenyl)piperazine intermediate.
Beta-Carboline Core Synthesis: The beta-carboline core is synthesized through a Pictet-Spengler reaction, where tryptamine reacts with an aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the beta-carboline core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl at elevated temperatures (80–100°C) cleaves the amide bond, yielding a carboxylic acid and a primary amine.
-
Basic hydrolysis : NaOH or KOH in aqueous ethanol generates a carboxylate salt and ammonia/amine.
Example Reaction :
Piperazine Ring Modifications
The piperazine moiety participates in nucleophilic reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, triethylamine | N-acetylpiperazine derivative |
| Alkylation | Alkyl halides, DMF, 60°C | N-alkylpiperazine derivative |
These reactions retain the fluorophenyl group while modifying the piperazine’s tertiary nitrogen .
Beta-Carboline Core Reactivity
The beta-carboline framework enables:
-
Electrophilic substitution : Nitration or sulfonation at the indole’s C-5 or C-6 positions under HNO₃/H₂SO₄ or SO₃ conditions .
-
Oxidation : KMnO₄ oxidizes the tetrahydro-beta-carboline to a fully aromatic beta-carboline .
Synthetic Pathway :
Fluorophenyl Group Reactivity
-
Nucleophilic aromatic substitution : LiAlH₄ or NaNH₂ replaces fluorine with nucleophiles (e.g., -OH, -NH₂).
-
Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis.
Oxo-Propyl Chain Reactions
The 3-oxopropyl linker can undergo:
-
Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
-
Grignard addition : Organomagnesium reagents form tertiary alcohols.
Critical Considerations
-
Steric effects : The 3-oxopropyl chain may hinder access to the piperazine nitrogens, necessitating optimized reaction times.
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the fluorophenyl group.
-
Stereochemical outcomes : Reduction of the oxo-propyl ketone produces a racemic alcohol mixture unless chiral catalysts are employed .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realm of neuropharmacology. Compounds with similar structures often demonstrate:
- Antipsychotic properties : Potentially acting on dopamine receptors.
- Antidepressant effects : Likely mediated through serotonin receptor modulation.
- Anxiolytic activities : Interaction with neurotransmitter systems involved in anxiety regulation .
Case Studies and Research Findings
- Neuropharmacological Studies : Research has shown that beta-carboline derivatives can influence serotonin and dopamine pathways, leading to potential applications in treating depression and anxiety disorders. For instance, compounds structurally similar to N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide have been shown to bind effectively to serotonin receptors (5HT) and dopamine receptors (D2), indicating their potential as therapeutic agents .
- Antifungal Activity : Some derivatives of beta-carbolines have been evaluated for antifungal activity against various pathogens. For example, studies have reported that certain substituted tetrahydro-beta-carbolines exhibit minimum inhibitory concentrations (MIC) against fungal strains like Botrytis oryzae and Curvularia lunata, suggesting that modifications at specific positions can enhance antifungal efficacy .
Potential Therapeutic Applications
Given its structural characteristics and biological activities, this compound holds promise as:
- A lead compound for developing new medications targeting psychiatric disorders.
- An investigational agent for antifungal therapies.
Mechanism of Action
The mechanism of action of N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its specific substituents and scaffold arrangement. Below is a comparative analysis with analogous molecules:
Structural Analogues and Substituent Effects
Functional Group Impact on Activity
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size improve metabolic stability and receptor selectivity compared to chlorine, which may increase off-target interactions .
- Linker Length : 3-oxopropyl linkers (target compound) balance flexibility and rigidity, optimizing receptor engagement versus shorter (2-oxoethyl) or longer (4-oxobutyl) chains .
- Core Scaffold : Beta-carbolines exhibit MAO-A inhibition, while thiophene or pyridazine derivatives () prioritize enzyme or kinase modulation .
Biological Activity
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including neuroprotective, antitumor, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H24F2N4O2. It features a piperazine ring substituted with a fluorophenyl group and a carboxamide moiety. The compound's characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 425.44 g/mol |
| LogP | 2.3407 |
| Polar Surface Area | 65.961 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor of specific enzymes and receptors involved in critical biological pathways. The presence of the fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring contributes to its structural stability.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of beta-carboline derivatives. For instance, a related beta-carboline compound demonstrated significant inhibitory activity against prostate cancer cells (PC-3), with an IC50 value of 9.86 µM. Mechanistic studies indicated that these compounds induce apoptosis and accumulate reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase .
Case Study: Antitumor Effects
A study examining various beta-carboline derivatives found that compounds similar to N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline exhibited potent antitumor activity against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and migration while inducing apoptosis through ROS-mediated pathways .
Antiparasitic Activity
Another area of interest is the antiparasitic activity of beta-carbolines. A related study reported that a beta-carboline derivative showed low cytotoxicity against mammalian cells while exhibiting significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated an IC50 value of 14.9 µM against the epimastigote form and had a selective index 31 times higher for the parasite than for mammalian cells .
Neuroprotective Properties
Beta-carbolines are also recognized for their neuroprotective properties. Research has indicated that certain derivatives can enhance cognitive function and protect neuronal cells from oxidative stress. This neuroprotective effect is attributed to their ability to modulate neurotransmitter systems and reduce inflammation in neural tissues .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | Significant (IC50: 9.86 µM) | Induces apoptosis via ROS accumulation |
| Antiparasitic | Effective (IC50: 14.9 µM) | Selective toxicity towards parasites |
| Neuroprotective | Moderate | Modulates neurotransmitter systems |
Q & A
Q. What synthetic strategies are optimal for coupling the β-carboline core to the 4-(4-fluorophenyl)piperazine moiety?
The compound’s synthesis involves coupling the β-carboline-2-carboxamide unit to a propionyl chain bearing a 4-(4-fluorophenyl)piperazine group. Key steps include:
- Activation of carboxylic acids : Use coupling reagents like HBTU or BOP in anhydrous THF with triethylamine (TEA) to facilitate amide bond formation (as in ).
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical for isolating intermediates .
- Challenges : Steric hindrance from the β-carboline core may reduce coupling efficiency; extended reaction times (12–24 hours) and excess reagents are recommended .
Q. How can NMR and HPLC-MS confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include:
- HPLC-MS : Use reverse-phase C18 columns (e.g., Chromolith®) with UV detection (λ = 254 nm). Expected [M+H]⁺: ~509 g/mol (calculated from molecular formula) .
Advanced Research Questions
Q. What structural modifications to the piperazine or β-carboline moieties enhance receptor selectivity?
Evidence from related piperazine derivatives (e.g., D3 receptor antagonists in ) suggests:
- Piperazine substituents : 4-Fluorophenyl enhances serotonin/dopamine receptor affinity compared to methoxy or dichlorophenyl groups .
- β-Carboline modifications : Methylation at the 1-position improves metabolic stability but reduces solubility .
- Methodology : Radioligand binding assays (e.g., 5-HT₂A, D2 receptors) and computational docking (AutoDock Vina) validate selectivity .
Q. How can researchers resolve contradictions in reported biological activities of β-carboline-piperazine hybrids?
Discrepancies in activity (e.g., antimicrobial vs. CNS targets) may arise from:
- Assay conditions : Variations in cell lines (e.g., HEK-293 vs. SH-SY5Y) or incubation times .
- Purity : Impurities ≥2% (e.g., unreacted intermediates) can skew IC₅₀ values. Validate purity via HPLC (>98%) and elemental analysis .
- Metabolites : Phase I metabolites (e.g., N-dealkylation of piperazine) may exhibit off-target effects .
Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?
- Pharmacokinetics :
- Toxicity :
Methodological Challenges
Q. How can researchers optimize solubility for in vitro assays without altering bioactivity?
Q. What analytical techniques quantify trace impurities in bulk synthesis?
- HPLC-DAD/ELSD : Detect impurities at 0.1% levels (column: Purospher® STAR RP-18) .
- NMR relaxation filters : Suppress signals from major components to highlight impurities .
Data Interpretation and Validation
Q. How to validate target engagement in complex biological matrices?
Q. What statistical approaches address variability in receptor binding data?
- Hill slope analysis : Differentiate allosteric vs. orthosteric binding modes (nH ≠ 1.0) .
- Bootstrap resampling : Estimate confidence intervals for Ki values from triplicate assays .
Emerging Research Directions
Q. Can this compound serve as a template for dual 5-HT/D2 receptor modulators?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
